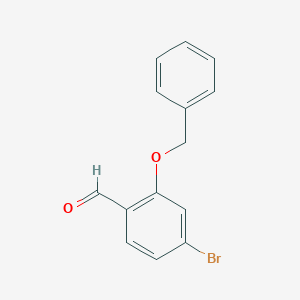

2-(Benzyloxy)-4-bromobenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCCBXXJEDZGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576671 | |

| Record name | 2-(Benzyloxy)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142602-43-5 | |

| Record name | 4-Bromo-2-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142602-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-bromo-2-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2 Benzyloxy 4 Bromobenzaldehyde

Precursor Compounds and Starting Materials

The foundation of any successful synthesis lies in the choice of its precursors. For 2-(Benzyloxy)-4-bromobenzaldehyde, substituted benzaldehydes and benzyl (B1604629) halides are the key building blocks.

The primary substituted benzaldehyde (B42025) used is 4-Bromo-2-hydroxybenzaldehyde. guidechem.commedchemexpress.com This compound provides the core benzaldehyde structure with the necessary hydroxyl and bromo functional groups at the appropriate positions. 4-Bromo-2-hydroxybenzaldehyde is a crucial raw material, not only for this synthesis but also in the production of coumarin (B35378) and various flavors due to its distinct aroma. guidechem.com It also finds applications in the pesticide, pharmaceutical, and electroplating industries. guidechem.com

The benzylating agent is typically a benzyl halide, with benzyl bromide being a common choice. The reactivity of the halide is a critical factor in the efficiency of the benzylation step.

The key reaction in the synthesis is the benzylation of the hydroxyl group of the substituted benzaldehyde. This process, known as Williamson ether synthesis, involves the reaction of an alkoxide with a primary alkyl halide.

A widely employed method involves reacting 2-hydroxy-4-bromobenzaldehyde with benzyl bromide. This reaction is a nucleophilic substitution where the oxygen of the deprotonated hydroxyl group attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

To facilitate the deprotonation of the hydroxyl group, a base is required. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose. chemspider.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). chemspider.comresearchgate.net The use of DMF as a solvent is advantageous as it can dissolve both the organic substrate and the inorganic base, creating a homogeneous reaction mixture. The reaction is often heated to temperatures between 70–80°C to increase the reaction rate, leading to yields in the range of 65–75%.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 2-hydroxy-4-bromobenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | 70–80°C | 65–75% |

| 4-hydroxybenzaldehyde | 4-nitrobenzyl bromide | K₂CO₃ | DMF | 100°C | 74% |

| 2,4-dihydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone (B3395972) | Room Temp | - |

This table summarizes common reaction conditions for the benzylation of hydroxy-substituted benzaldehydes.

Benzylation of Hydroxy-Substituted Benzaldehydes

Reaction Mechanisms for Preparation

The efficiency of the synthesis can be influenced by the specific reaction mechanism employed. One such mechanism is interphase catalysis.

Phase transfer catalysis is a valuable technique in organic synthesis, particularly when dealing with reactants that are soluble in different, immiscible phases. In the context of synthesizing hydroxybenzaldehyde derivatives, phase transfer catalysts like tetrabutylammonium (B224687) chloride (TEBAC) can be used in conjunction with a base such as sodium hydroxide (B78521) (NaOH). guidechem.com This method has been shown to significantly increase the yield of salicylaldehyde (B1680747) and its derivatives by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the substrate occurs. guidechem.com While not explicitly detailed for this compound in the provided context, the principle of interphase catalysis using reagents like TEBAC and NaOH is a relevant and powerful tool for similar transformations. guidechem.com

Nucleophilic Aromatic Substitution

A key step in the most common synthesis of this compound involves a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method begins with 4-Bromo-2-hydroxybenzaldehyde, where the hydroxyl group is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks benzyl bromide, displacing the bromide ion to form the desired ether linkage.

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) using potassium carbonate as the base, with heating to temperatures between 70–80°C. This "Benzylation-First" approach is noted for being straightforward and capable of producing high yields.

While the Williamson ether synthesis is a nucleophilic substitution, a true Nucleophilic Aromatic Substitution (SNAr) on the aromatic ring itself is also a potential, though less common, synthetic route. SNAr reactions require an aromatic ring activated by electron-withdrawing groups and a good leaving group. youtube.comnih.gov For instance, a related compound, 4-bromo-2-methoxybenzaldehyde (B1278859), can be synthesized via an SNAr reaction where a methoxide (B1231860) ion displaces a fluoride (B91410) from 2-fluoro-4-bromobenzaldehyde. google.comgoogle.com A similar strategy could theoretically be applied to synthesize the target compound using a benzyl alkoxide. The success of SNAr reactions often depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov

Formylation Reactions

Formylation reactions serve as a method to introduce the aldehyde group (-CHO) onto the aromatic ring. organic-chemistry.org While the most prevalent route to this compound starts with the aldehyde functionality already present in 4-bromo-2-hydroxybenzaldehyde, alternative syntheses rely on formylation at a later stage. semanticscholar.org For example, one could envision starting with 1-(benzyloxy)-3-bromobenzene (B1334042) and introducing the aldehyde group via a directed formylation reaction.

Several classical formylation methods exist, such as the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a substituted amide like DMF, or the Duff reaction. organic-chemistry.org A particularly effective method for the ortho-formylation of phenols involves the use of magnesium dichloride and paraformaldehyde, which offers high regioselectivity. orgsyn.org This specific method is more relevant to the synthesis of the precursor, 3-bromosalicylaldehyde, but underscores the types of regioselective formylation strategies available. orgsyn.org

Metal-Halogen Exchange and Subsequent Formylation

A powerful and versatile method for preparing this compound and its analogs involves a metal-halogen exchange followed by formylation. google.comgoogle.comwikipedia.org This strategy typically begins with a dihalo-aromatic precursor. The more reactive halogen atom (usually bromine or iodine over chlorine) is selectively swapped with a metal, most commonly lithium, by using an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net

This creates a highly reactive organolithium intermediate. nih.gov This intermediate is then quenched with a formylating agent, such as dimethylformamide (DMF), to install the aldehyde group. google.comgoogle.combeilstein-journals.org The success of this method hinges on the ability to perform the metal-halogen exchange selectively at the desired position. researchgate.net For example, in the synthesis of the analogous 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, an isopropyl magnesium chloride reagent is used for the exchange, which is then followed by formylation with DMF. google.com The presence of directing groups on the ring, such as alkoxy groups, can influence the site of metalation. wikipedia.orgresearchgate.net

Optimization of Synthetic Routes

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and ensuring high purity of the final product. Key areas of focus include enhancing reaction yields, controlling the position of substitution (regioselectivity), and developing milder, more environmentally friendly reaction conditions.

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | 70–80 | 65–75 |

| 4-Bromo-2-hydroxybenzaldehyde | Benzyl chloride | Cs₂CO₃ | CH₃CN | 80–90 | 55–60 |

| 4-Bromo-2-hydroxybenzaldehyde | - | K₂CO₃ | - | - | 83 |

Regioselectivity Control

Controlling where chemical groups are placed on the aromatic ring is a critical challenge. In the synthesis of this compound, this is relevant in two main scenarios: the bromination of 2-(benzyloxy)benzaldehyde (B185962) or the formylation/metalation of a substituted bromobenzene.

The "Bromination-First" approach, which involves the direct bromination of 2-(benzyloxy)benzaldehyde, suffers from lower regioselectivity, affording yields of only 60-70%. The benzyloxy group is an ortho-, para-directing group in electrophilic aromatic substitution. While the desired para-product is formed, competing ortho-bromination can occur, leading to a mixture of isomers and lower yields of the target compound.

In contrast, the metal-halogen exchange pathway offers more precise control. The regioselectivity of the lithium-halogen exchange is influenced by the other substituents on the ring. researchgate.net Generally, bromine atoms located ortho to a functional group like a methoxy (B1213986) or fluorine are preferentially exchanged. researchgate.net This allows for the selective formation of an organolithium intermediate at a specific position before the formyl group is introduced. wikipedia.orgresearchgate.net This high degree of control makes metal-halogen exchange a powerful tool for ensuring the correct isomer is synthesized. researchgate.net

Mild Reaction Conditions Development

A significant trend in modern organic synthesis is the development of reactions that proceed under mild conditions, avoiding harsh temperatures and reagents. For metal-halogen exchange reactions, which traditionally required cryogenic temperatures (e.g., -78°C) to prevent side reactions, methods have been developed that operate at a much milder 0°C. google.com This is a substantial improvement for large-scale industrial applications, as it reduces energy costs and simplifies the required equipment. google.com

For the benzylation step (Williamson ether synthesis), the use of aqueous micellar media, facilitated by surfactants, represents another avenue for developing milder and more environmentally friendly conditions. researchgate.net This approach allows the reaction between water-insoluble organic compounds to occur in water, reducing the need for volatile organic solvents. researchgate.net The development of such "green" methodologies is a key focus of ongoing research. researchgate.net Similarly, the use of TMPMgCl·LiCl allows for metalation reactions to occur under mild conditions. beilstein-journals.org

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature significantly influences the kinetics and outcome of the synthesis of this compound, which is often prepared via the benzylation of 2-hydroxy-4-bromobenzaldehyde.

Solvent Effects: The polarity and nature of the solvent play a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN), are effective as they can stabilize intermediates and enhance the nucleophilicity of the phenoxide ion formed during the reaction. In contrast, protic solvents like ethanol (B145695) and propan-2-ol favor S-N-2 (Substitution Nucleophilic Bimolecular) mechanisms. For industrial applications, ethanol is often preferred due to its lower cost and ease of removal. In related syntheses of ether derivatives, aprotic polar solvents like acetone have been shown to be optimal for S-N-2 type reactions. plos.org

Temperature Optimization: Temperature control is critical for maximizing yield while minimizing decomposition and side reactions. For the benzylation step, elevated temperatures in the range of 70–90°C are used to accelerate the reaction rate. A refluxing ethanol system, which maintains a temperature of approximately 78°C, for a duration of 5 to 6 hours has been identified as an optimal condition to promote the benzylation while preventing the degradation of the sensitive aldehyde group.

For synthetic routes involving the bromination of 2-(benzyloxy)benzaldehyde, temperature control is equally vital. When using bromine (Br₂) in acetic acid, the reaction is typically conducted at a low temperature of 0–5°C. If N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) is used as a milder brominating agent, the reaction is carried out at a higher temperature of 80–90°C. In other related preparations, such as the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, specific steps are performed at distinct temperatures, for instance, a metal-halogen exchange at 0°C followed by a substitution reaction at 50°C. google.com

Purity and Characterization Methods for Synthetic Products

Following synthesis, the crude this compound must be purified and its chemical identity and purity confirmed through rigorous analytical methods.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying the solid crude product. The choice of solvent is critical for effective purification. A mixture of ethanol and toluene (B28343) has been found to be effective for removing unreacted starting materials and byproducts from this compound. In the synthesis of the related compound 4-(benzyloxy)benzaldehyde, recrystallization from ethanol alone yielded colorless crystals. nih.gov For other similar halogenated benzaldehydes, heptane (B126788) has also been successfully used as a crystallization solvent. google.comgoogle.com The process involves dissolving the crude product in a minimum amount of the hot solvent or solvent mixture and allowing it to cool slowly, whereupon the purified product crystallizes out, leaving impurities dissolved in the mother liquor.

| Compound | Recrystallization Solvent(s) | Outcome | Source |

| This compound | Ethanol-Toluene | Removes unreacted materials and byproducts | |

| 4-(Benzyloxy)benzaldehyde | Ethanol | Yields colorless crystals | nih.gov |

| 4-Bromo-2-fluorobenzaldehyde | Heptane | Crystallized from the solvent | google.comgoogle.com |

Spectroscopic Analysis for Confirmation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to determine the molecular structure. In ¹H NMR, characteristic signals would be expected for the aldehydic proton (CHO), the aromatic protons on both benzene (B151609) rings, and the methylene (B1212753) protons of the benzyl group (-OCH₂-). For comparison, in related chalcone (B49325) analogs, the chemical shifts for protons in deuterated chloroform (B151607) (CDCl₃) are referenced to the residual solvent signal at δ = 7.26 ppm. researchgate.net In ¹³C NMR, distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the methylene carbon, would confirm the structure. The chemical shifts for carbon atoms are often referenced to the solvent signal, for example, CDCl₃ at δ = 77.16 ppm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include a strong peak for the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹) and peaks corresponding to the C-O-C stretch of the ether linkage and the C-H bonds of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which confirms its molecular weight. For this compound (C₁₄H₁₁BrO₂), the expected exact mass is 289.99424 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also provide further structural information.

| Analysis Method | Expected Key Observations for this compound | Reference Data Source |

| ¹H NMR | Signals for aldehydic, aromatic, and benzylic methylene protons. | researchgate.net |

| ¹³C NMR | Signals for carbonyl, aromatic, and benzylic methylene carbons. | researchgate.netspectrabase.com |

| IR Spectroscopy | Characteristic C=O stretching (aldehyde), C-O-C stretching (ether). | spectrabase.com |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass (289.99424 Da). | nih.gov |

Chemical Transformations and Reactions Involving 2 Benzyloxy 4 Bromobenzaldehyde

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For 2-(benzyloxy)-4-bromobenzaldehyde, the aryl bromide moiety is the key reactive site for these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide (in this case, the bromo-substituted benzaldehyde) and an organoboron compound. nih.govdocumentsdelivered.comrsc.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

In a typical Suzuki-Miyaura reaction, this compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents. For instance, the reaction with 3,4,5-trimethoxy-phenylboronic acid would yield 2-(benzyloxy)-4-(3,4,5-trimethoxyphenyl)benzaldehyde. This specific transformation is valuable for the synthesis of complex molecules with biaryl structures. The reaction involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of the benzaldehyde (B42025), followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | 3,4,5-trimethoxy-phenylboronic acid | 2-(Benzyloxy)-4-(3,4,5-trimethoxyphenyl)benzaldehyde |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and ligands. mdpi.com Commonly used catalytic systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) often in combination with phosphine (B1218219) ligands. mdpi.com Pd(PPh₃)₄ is a pre-catalyst that provides the active Pd(0) species directly. In contrast, Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. The choice of catalyst and reaction conditions, such as the base and solvent, can significantly influence the reaction's efficiency and yield.

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand (if applicable) | Typical Base |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Triphenylphosphine (PPh₃) | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃) |

| Palladium(II) acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Potassium phosphate (B84403) (K₃PO₄), Cesium carbonate (Cs₂CO₃) |

The Sonogashira coupling is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orggelest.com

This compound can undergo Sonogashira coupling with terminal alkynes to introduce an alkynyl group at the 4-position. For example, its reaction with 3,3-diethoxyprop-1-yne would produce 2-(benzyloxy)-4-((3,3-diethoxyprop-1-yn-1-yl)benzaldehyde. This transformation provides a route to functionalized benzaldehydes with an extended π-system, which are valuable precursors for more complex organic molecules.

Table 3: Example of Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | 3,3-diethoxyprop-1-yne | 2-(Benzyloxy)-4-((3,3-diethoxyprop-1-yn-1-yl)benzaldehyde) |

The traditional Sonogashira coupling catalytic system consists of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orglibretexts.org The palladium complex facilitates the cross-coupling, while the copper co-catalyst is believed to activate the terminal alkyne. wikipedia.org The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent.

Table 4: Common Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Copper(I) iodide (CuI) | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Copper(I) iodide (CuI) | Triethylamine (Et₃N) |

Heck Coupling

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govwikipedia.org This reaction is instrumental in the synthesis of substituted alkenes. nih.gov The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which includes oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.gov

In the context of this compound, the bromine atom on the aromatic ring serves as the halide component for the Heck reaction. While specific literature detailing the Heck coupling of this exact molecule is not prevalent, the reaction is well-documented for structurally similar aryl bromides like 4-bromobenzaldehyde (B125591) and 2-bromonaphthalene. nih.govnih.gov These reactions demonstrate that the aryl bromide couples with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often supported by phosphine ligands. wikipedia.org The base, commonly triethylamine or sodium acetate, is required to neutralize the hydrogen halide generated during the reaction. wikipedia.org Given this precedent, this compound is expected to react similarly, yielding the corresponding substituted stilbenes or cinnamates.

Table 1: Representative Heck Reaction Conditions

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Product Type |

| Aryl Halide (e.g., this compound) | Alkene (e.g., Styrene, Ethyl acrylate) | Pd(OAc)₂, PdCl₂, or (Ph₃P)₄Pd | Triethylamine, K₂CO₃, or NaOAc | DMF, Acetonitrile (B52724), or Toluene (B28343) | 80-140 | Substituted Alkene |

Condensation Reactions

Friedländer Condensation

The Friedländer condensation is a direct and widely utilized method for synthesizing quinoline (B57606) derivatives. nih.govwikipedia.org The classic approach involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone, typically under acidic or basic catalysis. wikipedia.orgorganic-chemistry.org The reaction mechanism can proceed in two ways: either through an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base which then undergoes an intramolecular aldol reaction to form the quinoline ring. wikipedia.org

The Friedländer reaction provides a powerful tool for constructing the quinoline scaffold, a core structure in many pharmacologically active compounds. nih.govarkat-usa.org The reaction condenses a 2-aminobenzaldehyde or a 2-aminoketone with a carbonyl compound that has an α-methylene group. organic-chemistry.org A variety of catalysts, including acids like toluenesulfonic acid, Lewis acids, and even iodine, can be employed to facilitate this transformation. wikipedia.org A significant advantage of this method is its efficiency in creating polysubstituted quinolines by varying the substitution patterns on both the aminoaldehyde and the ketone starting materials. nih.gov While this compound itself is not the direct precursor, its corresponding amino derivative, 2-amino-3-(benzyloxy)-4-bromobenzaldehyde, is a key starting material for this reaction. acs.org

A critical application of the Friedländer condensation is demonstrated in the total synthesis of Lavendamycin (B1674582) methyl ester, an antitumor antibiotic. acs.org In a key step of the synthesis reported by Dale L. Boger and his team, a specially prepared 2-aminobenzaldehyde derivative, 2-amino-3-(benzyloxy)-4-bromobenzaldehyde, undergoes a Friedländer condensation. acs.org This compound, possessing the necessary functional groups for the A and B rings of the lavendamycin system, is reacted with l-acetyl-3-(methoxycarbonyl)-4-methyl-β-carboline, which constitutes the CDE ring system of the target molecule. acs.org This condensation step effectively and convergently assembles the complex pentacyclic core of the lavendamycin structure. acs.org

Table 2: Friedländer Condensation for Lavendamycin Synthesis

| Reactant A | Reactant B | Product | Significance | Reference |

| 2-Amino-3-(benzyloxy)-4-bromobenzaldehyde | l-Acetyl-3-(methoxycarbonyl)-4-methyl-β-carboline | Lavendamycin Precursor | Forms the core pentacyclic structure of Lavendamycin. | acs.org |

Darzens Reaction Analogues

The Darzens reaction, or glycidic ester condensation, is a chemical reaction that forms an α,β-epoxy ester (a glycidic ester) from the condensation of a carbonyl compound (like an aldehyde or ketone) with an α-haloester in the presence of a base. wikipedia.orgpsiberg.com The reaction is a valuable method for creating epoxides, which are versatile intermediates in organic synthesis. numberanalytics.com

The mechanism of the Darzens reaction begins with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. wikipedia.org This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, in this case, this compound. wikipedia.orgpsiberg.com The resulting intermediate, a halohydrin, then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the oxirane (epoxide) ring. organic-chemistry.orgwikipedia.org The products, α,β-epoxy esters, are also known as glycidic esters. wikipedia.org While specific examples using this compound are not detailed in the provided sources, the general applicability of the Darzens reaction to substituted benzaldehydes suggests it would readily undergo this transformation to yield the corresponding glycidic ester. thieme-connect.de

Table 3: General Darzens Reaction for Oxirane Formation

| Reactant A (Aldehyde) | Reactant B (α-Haloester) | Base | Product |

| This compound | Ethyl chloroacetate | Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) | Ethyl 3-(2-(benzyloxy)-4-bromophenyl)oxirane-2-carboxylate |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation, involving the reaction of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone of organic chemistry for creating new carbon-carbon double bonds. researchgate.net

In the context of this compound, this reaction can be utilized to synthesize chalcones and other valuable intermediates. researchgate.net For instance, the condensation of this compound with a suitable ketone, such as acetone (B3395972), in the presence of a base like sodium hydroxide (B78521), would yield a functionalized benzalacetone. nih.gov Microwave-assisted Claisen-Schmidt reactions have been shown to be efficient, rapid, and selective for producing benzalacetones. nih.gov While conventional heating can lead to the formation of byproducts like dibenzalacetone, microwave irradiation can provide higher yields and cleaner reactions. nih.gov The resulting products, such as (E)-4-(4-bromophenyl)but-3-en-2-one, are confirmed by techniques like 1H NMR, with the E configuration of the double bond being evident from the coupling constant of the olefinic protons. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product |

| This compound | Acetone | Sodium Hydroxide | Microwave irradiation | Functionalized benzalacetone |

| 4-bromobenzaldehyde | Acetone | Sodium Hydroxide | Microwave irradiation | (E)-4-(4-bromophenyl)but-3-en-2-one |

Hydrazone Formation

Hydrazone formation is a condensation reaction between a hydrazine (B178648) and an aldehyde or ketone, resulting in a hydrazone. numberanalytics.com This reaction is fundamental in organic synthesis and has wide-ranging applications in various fields, including pharmaceuticals. numberanalytics.commdpi.com The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comnih.gov

This compound can readily undergo hydrazone formation. The presence of electron-withdrawing groups on the benzaldehyde can increase the reactivity of the aldehyde in hydrazone formation. nih.gov The reaction is often catalyzed by acids to facilitate the nucleophilic attack and subsequent dehydration. nih.gov The resulting hydrazones are valuable intermediates in the synthesis of more complex molecules. numberanalytics.com For example, the reaction of this compound with a substituted hydrazine, such as [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine, would yield the corresponding hydrazone. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Hydrazine | Acid catalyst | This compound hydrazone |

| 4-bromobenzaldehyde | [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine | Not specified | 4-bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone sigmaaldrich.com |

Deprotection Strategies

The benzyl (B1604629) group is a common protecting group for hydroxyl functions in organic synthesis. google.com Its removal, or debenzylation, is a crucial step in many synthetic pathways. A widely used method for this transformation is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. google.comcommonorganicchemistry.com This method is generally effective for cleaving benzyl ethers to yield the corresponding alcohol. sciforum.net

However, in molecules containing other reducible functional groups, such as double bonds, selectivity can be a challenge, as the hydrogenation conditions can also reduce these moieties. google.comsciforum.net To address this, various modified procedures have been developed. For instance, the use of a mixed catalyst system of Pd/C and Pd(OH)₂/C has been reported to be more efficient for the debenzylation of complex molecules. researchgate.net Additionally, certain additives like amines or the use of transfer hydrogenation conditions can suppress the reduction of other functional groups while still allowing for the cleavage of the benzyl ether. sciforum.netsigmaaldrich.com

| Substrate | Reagents | Conditions | Product |

| Benzyl-protected alcohol | H₂, 10% Pd/C | Room Temperature, 3 days | Deprotected alcohol commonorganicchemistry.com |

| Benzyl-protected alcohol with double bond | H₂, Pd catalyst, amine | Not specified | Deprotected alcohol (double bond intact) google.com |

Oxidation and Reduction Reactions

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. rsc.org Traditional methods often rely on hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC). gordon.edu Greener alternatives have been developed, such as the use of a catalyst formed from sodium molybdate (B1676688) activated by hydrogen peroxide, which serves as both the activating agent and the solvent. gordon.edu

Another environmentally friendly approach is the photocatalytic oxidation of benzyl alcohols using a metal-free photocatalyst like Eosin Y and molecular oxygen as the oxidant. organic-chemistry.org This method demonstrates good functional group tolerance and high chemoselectivity, favoring the oxidation of benzylic alcohols over aliphatic ones. organic-chemistry.org Similarly, single-atom catalysts, such as cobalt supported on nitrogen-doped carbon (Co₁/NC), have shown excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity. rsc.org These advanced catalytic systems offer efficient and sustainable pathways for selective alcohol oxidation. rsc.orgorganic-chemistry.org

| Substrate | Reagents/Catalyst | Conditions | Product | Yield |

| Benzyl alcohol | Sodium molybdate catalyst, H₂O₂ | Reflux | Benzaldehyde | Not specified gordon.edu |

| Benzyl alcohol | Eosin Y, O₂ | Blue LED irradiation | Benzaldehyde | Moderate to excellent (68-93%) organic-chemistry.org |

| Benzyl alcohol | Co₁/NC catalyst, O₂ | Not specified | Benzaldehyde | ~99.9% selectivity rsc.org |

The photocatalytic reduction of functional groups on aromatic rings represents a modern and sustainable approach in organic synthesis. While the specific photocatalytic reduction of the bromo group in this compound is not extensively detailed in the provided context, the principles of photocatalytic reduction can be applied. For instance, photocatalytic systems have been developed for the reduction of CO₂ to methane, where the catalyst plays a crucial role in the reaction pathway and selectivity. nih.gov These systems often involve a photocatalyst that can absorb light and generate reactive species to facilitate the reduction process. The modification of the photocatalyst, such as with chloride ions on Bi₂WO₆ nanosheets, can significantly enhance the yield and selectivity of the desired product. nih.gov This suggests that a tailored photocatalytic system could potentially be designed for the selective reduction of the bromo group in bromoaryl aldehydes.

Reactions with Active Methylene (B1212753) Compounds

This compound serves as a key substrate in various condensation reactions with active methylene compounds. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds and constructing more complex molecular architectures. The primary reaction types include the Knoevenagel and Claisen-Schmidt condensations, which lead to the synthesis of diverse derivatives such as substituted alkenes and chalcones. wikipedia.orgresearchgate.net

The reactivity of the aldehyde group in this compound allows it to undergo nucleophilic addition from a carbanion generated from an active methylene compound, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The choice of the active methylene compound, catalyst, and reaction conditions can be tailored to achieve specific synthetic outcomes.

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by dehydration. wikipedia.orgorganicreactions.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. wikipedia.orgresearchgate.net For this compound, this reaction provides a direct route to α,β-unsaturated systems which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Common active methylene compounds used in Knoevenagel condensations include malononitrile (B47326) and ethyl cyanoacetate (B8463686). wikipedia.orgrsc.org

Reaction with Malononitrile:

The reaction between an aldehyde and malononitrile, often catalyzed by a base, is a classic method for preparing benzylidenemalononitrile (B1330407) derivatives. uni-regensburg.deias.ac.in These products are noted for their applications in various fields, including the synthesis of dyes and pharmaceuticals. ias.ac.in The reaction with this compound proceeds under mild conditions, often catalyzed by bases like piperidine (B6355638) or even under catalyst-free conditions in some cases. researchgate.netuni-regensburg.de

| Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield (%) | Ref. |

| Malononitrile | β-alanine / Light | Water | Ambient Temp. | 2-((2-(Benzyloxy)-4-bromophenyl)methylene)malononitrile | 91 (general) | uni-regensburg.de |

| Malononitrile | Thiamine HCl | aq. Ethanol (B145695) | 50 °C | 2-((2-(Benzyloxy)-4-bromophenyl)methylene)malononitrile | Good | researchgate.net |

| Malononitrile | None | --- | --- | 2-((2-(Benzyloxy)-4-bromophenyl)methylene)malononitrile | Significant | uni-regensburg.de |

Reaction with Ethyl Cyanoacetate:

Similarly, the condensation with ethyl cyanoacetate yields the corresponding ethyl 2-cyano-3-phenylacrylate derivatives. nih.govniscpr.res.in These reactions can be promoted by various catalysts, including ammonium (B1175870) acetate or specialized heterogeneous catalysts, to afford the α,β-unsaturated ester. researchgate.netbeilstein-journals.org

| Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield (%) | Ref. |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(2-(benzyloxy)-4-bromophenyl)acrylate | High | niscpr.res.in |

| Ethyl Cyanoacetate | Cu-Mg-Al LDH | Ethanol | 80 °C | Ethyl 2-cyano-3-(2-(benzyloxy)-4-bromophenyl)acrylate | up to 95 (general) | researchgate.net |

| Ethyl Cyanoacetate | NH4OAc | Ethanol | Boiling | Ethyl 2-cyano-3-(2-(benzyloxy)-4-bromophenyl)acrylate | --- | beilstein-journals.org |

The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govnih.gov this compound reacts with various acetophenones and other methyl ketones to produce a series of benzyloxy-substituted chalcones. researchgate.net These reactions are typically carried out in a protic solvent like ethanol with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.govnih.gov Solvent-free methods, involving grinding the reactants with a solid base, have also been developed as a green chemistry approach. rsc.orgjetir.org

The general scheme involves the deprotonation of the α-carbon of the ketone by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent elimination of a water molecule from the aldol adduct yields the stable, conjugated chalcone structure. nih.gov

| Ketone Reactant | Catalyst/Base | Solvent | Conditions | Product Name | Yield (%) | Ref. |

| Acetophenone (B1666503) | 10% NaOH (aq) | Ethanol | Room Temp., overnight | (E)-1-phenyl-3-(2-(benzyloxy)-4-bromophenyl)prop-2-en-1-one | High | researchgate.net |

| 4'-Methylacetophenone | 10% NaOH (aq) | Ethanol | Room Temp., overnight | (E)-1-(p-tolyl)-3-(2-(benzyloxy)-4-bromophenyl)prop-2-en-1-one | High | researchgate.net |

| 4'-Methoxyacetophenone | 10% NaOH (aq) | Ethanol | Room Temp., overnight | (E)-1-(4-methoxyphenyl)-3-(2-(benzyloxy)-4-bromophenyl)prop-2-en-1-one | High | researchgate.net |

| Acetophenone | KOH | Ethanol | 40 °C, Ultrasound | (E)-1-phenyl-3-(2-(benzyloxy)-4-bromophenyl)prop-2-en-1-one | High | nih.gov |

| Acetophenone | NaOH | None (Solvent-free) | Grinding, 10 min | (E)-1-phenyl-3-(2-(benzyloxy)-4-bromophenyl)prop-2-en-1-one | High | rsc.orgjetir.org |

| Heteroaryl methyl ketones | Piperidine | Methanol | Reflux, 6h | (E)-1-(heteroaryl)-3-(2-(benzyloxy)-4-bromophenyl)prop-2-en-1-one | --- | researchgate.net |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocycles and Natural Products

This compound is a pivotal starting material for synthesizing intricate heterocyclic systems and molecules inspired by nature, which are often investigated for their significant biological activities.

2-(Benzyloxy)-4-bromobenzaldehyde is an important precursor for the synthesis of quinolinequinone structures, which form the core of several biologically active compounds. The synthesis often involves the transformation of the aldehyde group into an amine, creating a 2-aminobenzaldehyde (B1207257) derivative. This intermediate can then undergo a Friedländer condensation. For instance, the condensation of a functionalized 2-aminobenzaldehyde with a β-ketoester or a related compound is a key strategy for constructing the quinoline (B57606) ring system. researchgate.net An improved and divergent approach has been detailed for creating the quinoline-5,8-quinone AB ring systems found in antibiotics like streptonigrin (B15502) and lavendamycin (B1674582), which relies on the selective substitution of bromoquinoline-5,8-quinone intermediates. researchgate.net These intermediates are derived from the Friedländer condensation products of molecules like 2-amino-3-benzyloxy-4-bromobenzaldehyde. researchgate.net

The antitumor antibiotic Lavendamycin and its analogs are significant targets in synthetic chemistry due to their cytotoxic properties. researchgate.net this compound serves as a key starting material for constructing the essential 7-aminoquinoline-5,8-quinone AB ring system of these molecules. researchgate.net A total synthesis of lavendamycin methyl ester has been achieved using a Friedländer condensation between 1-acetyl-3-(methoxy-carbonyl)-4-methyl-β-carboline and 2-amino-3-(benzyloxy)-4-bromobenzaldehyde, a derivative of the title compound. researchgate.net This approach highlights the utility of the benzyloxy and bromo-substituted benzaldehyde (B42025) framework in building the complex pentacyclic structure of lavendamycin. researchgate.netresearchgate.net The key step often involves a Pictet-Spengler reaction between a functionalized quinoline and tryptophan methyl ester to assemble the complete structure. researchgate.net

| Reaction | Key Reagents | Product Class |

| Friedländer Condensation | 2-amino-3-benzyloxy-4-bromobenzaldehyde, 1-acetyl-β-carboline derivative | Quinoline-5,8-quinone system |

| Pictet-Spengler Reaction | Functionalized quinoline, Tryptophan methyl ester | Lavendamycin core structure |

The compound has been utilized in the biomimetic synthesis of exiguamines A and B, which are known inhibitors of indoleamine 2,3-dioxygenase (IDO). nih.gov IDO is a crucial enzyme in immunology, and its inhibitors are actively researched as potential immunomodulators for treating various diseases, including cancer. The specific substitution pattern of this compound makes it an ideal intermediate for constructing the complex polycyclic framework of these natural products. nih.gov

This compound functions as a precursor in the synthesis of various chiral ligands and catalysts. The aldehyde and bromo groups provide reactive handles for elaboration into more complex structures that can coordinate with metals to form asymmetric catalysts. These catalysts are essential for enantioselective synthesis, a critical process in the pharmaceutical industry for producing single-enantiomer drugs. Derivatives of this compound are used to create chiral phosphine (B1218219) ligands, chiral nitrogen ligands, and chiral oxygen ligands.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds with a wide range of biological activities and are important intermediates in the biosynthesis of flavonoids. nih.govacs.org They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an aryl ketone. nih.gov this compound can serve as the aldehyde component in this reaction. The reaction involves treating the aldehyde with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding chalcone (B49325). nih.govrsc.org The presence of the benzyloxy and bromo substituents on the resulting chalcone provides opportunities for further chemical modification.

| Reaction Type | Reactants | Key Feature |

| Claisen-Schmidt Condensation | This compound, Aryl ketone | Formation of an α,β-unsaturated carbonyl system |

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. evitachem.com This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted aromatic ring and a boronic acid derivative, yielding a biphenyl (B1667301) structure. evitachem.comnih.gov This method is a powerful tool for creating complex biphenyl derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net The resulting 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde can be further modified through reactions of its aldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol. evitachem.com

Formation of Schiff Bases and Metal Complexes

The aldehyde functional group in this compound is key to its ability to form Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (imine) where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. researchgate.net They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. rjptonline.orgjocpr.com

The synthesis involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by acid catalysis or heat, to yield the final imine product. conicet.gov.ar For this compound, the reaction with a generic primary amine (R-NH₂) proceeds as illustrated below.

General Reaction for Schiff Base Formation:

This compound + R-NH₂ → 2-(Benzyloxy)-4-bromo-N-(alkyl/aryl)benzylideneimine + H₂O

The resulting Schiff bases, derived from substituted salicylaldehydes, are excellent ligands for coordinating with metal ions. nih.gov The imine nitrogen and the oxygen from the benzyloxy group (or a deprotected hydroxyl group) can act as donor atoms, forming stable chelate rings with transition metals like manganese(II), iron(III), and chromium(III). nih.gov This creates metal complexes with defined geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. nih.gov The electronic properties of these complexes, and consequently their potential applications in catalysis and materials science, are influenced by the substituents on the salicylaldehyde (B1680747) ring, such as the bromo and benzyloxy groups in this case. nih.gov

Intermediate for Pharmaceutical Compounds

The structure of this compound makes it a valuable building block for synthesizing various classes of pharmaceutical compounds. Its aldehyde group is a reactive handle for forming larger molecules, while the bromo- and benzyloxy-substituted phenyl ring forms the core of many bioactive scaffolds.

Rhodanine (B49660) (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial, antiparasitic, and anticancer properties. nih.govnih.gov A primary method for synthesizing substituted rhodanines is the Knoevenagel condensation. google.comrsc.org

This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as rhodanine. The reaction with this compound would be carried out in a suitable solvent like glacial acetic acid, often with a base catalyst such as sodium acetate (B1210297), to yield a 5-benzylidene rhodanine derivative. google.com The resulting compound, (Z)-5-[2-(benzyloxy)-4-bromobenzylidene]-2-thioxothiazolidin-4-one, can serve as a key intermediate for further modifications to develop new therapeutic agents. nih.govnih.gov

Knoevenagel Condensation for Rhodanine Synthesis:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |

|---|

Coumarins (2H-chromen-2-ones) are a large family of benzopyrone compounds, many of which exhibit significant pharmacological properties, including anticoagulant, antioxidant, and anticancer activities. nih.govmdpi.comresearchgate.net The synthesis of coumarins can be achieved through several methods, with the Knoevenagel condensation being a prominent route. nih.govmdpi.comkjscollege.com

In this context, a salicylaldehyde derivative (a 2-hydroxybenzaldehyde) is reacted with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638). mdpi.comkjscollege.com While this compound has a protected hydroxyl group (the benzyloxy group), it can still undergo the initial condensation at the aldehyde function. Subsequent debenzylation (removal of the benzyl (B1604629) protecting group) would yield the free hydroxyl group necessary for the intramolecular cyclization (lactonization) to form the final coumarin (B35378) ring. This two-step process allows for the synthesis of specifically substituted coumarins. For example, reaction with diethyl malonate followed by debenzylation and cyclization would yield a 7-bromo-coumarin-3-carboxylic acid derivative.

Synthetic Route to Coumarin Derivatives:

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | This compound + Diethyl malonate | Diethyl 2-(2-(benzyloxy)-4-bromobenzylidene)malonate |

Theoretical and Computational Chemistry Studies

Intermolecular Interaction Analysis

The crystal structure and molecular assembly of benzaldehyde (B42025) derivatives are significantly influenced by a variety of intermolecular interactions. rsc.org These non-covalent forces, including hydrogen bonds, π-π stacking, and halogen bonds, dictate the supramolecular architecture of these compounds. rsc.org

In related substituted benzaldehyde derivatives, the carbonyl group is a key participant in forming diverse intermolecular C-H···O hydrogen bonds. rsc.org These interactions, though considered weak, are crucial in the formation of multidimensional supramolecular networks. rsc.orgmdpi.com For instance, in the crystal structure of 4-phenyl-benzaldehyde, C-H···O bonds are readily identified. rsc.org The aldehyde C-H group and aromatic C-H groups can act as hydrogen bond donors to the carbonyl oxygen of an adjacent molecule. rsc.org

Table 1: Examples of C-H···O and C-H···π Interaction Geometries in Related Structures

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

| C-H···O | Aromatic C-H | Carbonyl O | ~2.45 | mdpi.com |

| C-H···π | Aromatic C-H | Phenyl Ring | ~2.77 | rsc.org |

| Note: Data is based on analyses of structurally similar compounds. |

Aromatic rings in molecules like 2-(Benzyloxy)-4-bromobenzaldehyde can interact through π-π stacking. rsc.org These interactions are a significant stabilizing force in the crystal packing of many aromatic compounds. nih.gov The stacking involves the overlap of π-orbitals between parallel aromatic rings, contributing to the formation of columnar structures or layered arrangements in the solid state. In multi-substituted benzaldehyde derivatives, the combination of π-π stacking with hydrogen bonds leads to complex and stable three-dimensional networks. rsc.org The energy of these interactions is sensitive to the distance and orientation between the aromatic rings. nih.gov

The bromine atom in this compound is capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgumich.edu This interaction is directional and can be surprisingly strong, with energies ranging from 10 to 200 kJ/mol. wikipedia.org

The presence of the bromine atom can influence the compound's binding affinity and specificity for molecular targets. In crystal engineering, halogen bonds are utilized to control the assembly of molecules into predictable supramolecular structures. wikipedia.org Studies on related halogenated compounds show that halogen bonding can compete with or complement other interactions like hydrogen bonding to determine the final binding pose of a ligand. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide insights into the dynamic behavior of this compound, revealing conformational changes and the stability of intermolecular interactions in a dynamic environment, such as in solution. rsc.orgnih.gov For example, MD simulations can be used to analyze the formation and lifetime of hydrogen bonds between the molecule and its environment. nih.gov By simulating the system over nanoseconds, researchers can observe how the molecule explores different conformations and how its interactions with neighboring molecules evolve, providing a more realistic picture than static crystal structures alone. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govliverpool.ac.uk For a molecule like this compound, QSAR can be employed to predict its potential biological activities and guide the synthesis of more potent or selective derivatives. nih.gov

These studies involve calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical model that relates these descriptors to an observed activity. nih.gov For example, a SAR study on the related compound 2-benzyloxy-4-methoxybenzaldehyde and its congeners revealed how modifications to the aldehyde and benzyloxy groups affected its larvicidal activity. scispace.com Such computational approaches reduce the need for extensive experimental testing by prioritizing the synthesis of compounds predicted to have desirable properties. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comwalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.comdtic.mil

For an aldehyde like this compound, the MEP surface would show a significant negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a prime site for hydrogen bonding and electrophilic interaction. mdpi.com Conversely, the aldehyde hydrogen and regions near the halogen atom (σ-hole) would exhibit positive potential (colored blue), indicating sites for nucleophilic attack. umich.edumdpi.com MEP analysis is a valuable tool for understanding and predicting non-covalent interactions, including hydrogen and halogen bonding. umich.edudtic.mil

Table 2: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity | Reference |

| Carbonyl Oxygen | Negative (Electron-Rich) | Nucleophilic; H-bond acceptor | mdpi.comwalisongo.ac.id |

| Aldehyde Hydrogen | Positive (Electron-Poor) | Electrophilic | mdpi.com |

| Bromine Atom (σ-hole) | Positive (Electron-Poor) | Halogen bond donor | umich.edudtic.mil |

| Aromatic Rings | Negative (π-system) | Site for C-H···π interactions | dtic.mil |

| Note: This table is based on general principles of MEP analysis applied to the structure. |

HOMO-LUMO Energy Gap Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap analysis for this compound. Theoretical and computational investigations focusing on the electronic properties of this particular compound appear to be limited or not publicly available.

While research exists on related benzaldehyde derivatives, the unique electronic contributions of the benzyloxy and bromo substituents at the 2 and 4 positions, respectively, necessitate a dedicated computational study to accurately determine the HOMO-LUMO energies and the resultant energy gap (ΔE). Such an analysis would typically be performed using methods like Density Functional Theory (DFT), which can provide valuable insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions.

In general, the HOMO-LUMO gap is a critical quantum chemical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of a molecule that is more readily polarizable and chemically reactive.

For this compound, the electron-donating character of the benzyloxy group and the electron-withdrawing nature of the bromo substituent and the aldehyde functional group would collectively influence the energies of the frontier molecular orbitals. A detailed computational analysis would be required to quantify these effects and to produce reliable data for the HOMO-LUMO energy gap.

Due to the absence of specific research findings, a data table for the HOMO-LUMO energy gap and related electronic properties of this compound cannot be provided at this time.

Q & A

Q. Table 1: Synthetic Route Comparison

| Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | 4-Bromobenzyl bromide, K₂CO₃, DMF, 70°C | 65–75 |

| 2-Hydroxy-4-bromobenzaldehyde | Benzyl chloride, K₂CO₃, DMF, 80°C | 55–60 |

How can nucleophilic substitution reactions be performed on this compound, and what factors influence outcomes?

Methodological Answer:

The bromine atom at the 4-position is reactive toward nucleophiles (e.g., amines, thiols). Key steps:

Substrate activation : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

Solvent/base system : DMF or THF with NaH or Et₃N for deprotonation.

Temperature : 80–100°C for aryl bromides.

Q. Critical factors :

- Steric hindrance : Bulkier nucleophiles require longer reaction times.

- Electronic effects : Electron-withdrawing groups on the nucleophile enhance reactivity.

What advanced purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (7:3) to separate unreacted starting materials .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product (purity >95%) .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 10.2 ppm for aldehyde proton) .

How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for high yields?

Methodological Answer:

- Catalyst system : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as base .

- Solvent : DMF or toluene at 90–110°C for 12–24 hours.

- Boronic acid ratio : 1.2 equivalents to minimize side reactions.

- Additives : Add TBAB (tetrabutylammonium bromide) to enhance solubility of inorganic bases.

Example reaction :

this compound + 3,4,5-trimethoxyphenylboronic acid → Coupled product (yield: 82%) .

What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

- First aid : For eye exposure, flush with water for 15 minutes and seek medical help .

How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

- Substitution patterns : Replace the benzyloxy group with methoxy or allyloxy to alter electron density .

- Halogen exchange : Substitute bromine with iodine for enhanced cross-coupling reactivity .

- Functionalization : Introduce nitro or amino groups at the 5-position for biological activity screening .

Q. Table 2: Structural Analogs and Properties

| Analog | Modification | Unique Property |

|---|---|---|

| 2-(Benzyloxy)-4-chlorobenzaldehyde | Cl instead of Br | Lower reactivity in coupling |

| 2-(Allyloxy)-4-bromobenzaldehyde | Allyloxy group | Enhanced metabolic stability |

How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Control experiments : Replicate conditions from conflicting studies to identify variables (e.g., catalyst lot, solvent purity).

- Analytical validation : Use LC-MS to detect trace byproducts (e.g., debrominated aldehydes) .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry).

What are the best practices for long-term storage of this compound?

Methodological Answer:

- Storage conditions : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Stability monitoring : Perform periodic NMR/HPLC checks to detect degradation (e.g., aldehyde oxidation to carboxylic acid) .

- Moisture control : Store with desiccants (e.g., silica gel) to avoid hydrolysis of the benzyloxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.